molecular formula C12H14O2S B14471254 3-Methylidene-5-(propan-2-yl)-5-(thiophen-2-yl)oxolan-2-one CAS No. 71741-70-3

3-Methylidene-5-(propan-2-yl)-5-(thiophen-2-yl)oxolan-2-one

Cat. No.: B14471254
CAS No.: 71741-70-3
M. Wt: 222.31 g/mol
InChI Key: DDLPIXGGZANXOQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Methylidene-5-(propan-2-yl)-5-(thiophen-2-yl)oxolan-2-one: is an organic compound that features a unique combination of functional groups, including a thiophene ring, an oxolanone ring, and a methylidene group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methylidene-5-(propan-2-yl)-5-(thiophen-2-yl)oxolan-2-one typically involves multi-step organic reactions. One possible route could involve the following steps:

    Formation of the Oxolanone Ring: Starting with a suitable precursor, such as a substituted butyrolactone, the oxolanone ring can be formed through cyclization reactions.

    Introduction of the Thiophene Ring: The thiophene ring can be introduced via a cross-coupling reaction, such as the Suzuki or Stille coupling, using appropriate thiophene derivatives.

    Addition of the Methylidene Group: The final step involves the addition of the methylidene group through a Wittig reaction or similar method.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

3-Methylidene-5-(propan-2-yl)-5-(thiophen-2-yl)oxolan-2-one: can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or ketones.

    Reduction: Reduction reactions can convert the oxolanone ring to a more saturated form.

    Substitution: The thiophene ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) are commonly employed.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones, while substitution could introduce new functional groups onto the thiophene ring.

Scientific Research Applications

3-Methylidene-5-(propan-2-yl)-5-(thiophen-2-yl)oxolan-2-one:

    Chemistry: Used as an intermediate in organic synthesis and as a building block for more complex molecules.

    Biology: Potential use in the development of bioactive compounds or as a probe in biochemical studies.

    Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: Utilized in the production of advanced materials, such as polymers or electronic components.

Mechanism of Action

The mechanism of action of 3-Methylidene-5-(propan-2-yl)-5-(thiophen-2-yl)oxolan-2-one would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding or inhibition. The pathways involved could include signal transduction, metabolic processes, or gene expression regulation.

Comparison with Similar Compounds

3-Methylidene-5-(propan-2-yl)-5-(thiophen-2-yl)oxolan-2-one: can be compared with other compounds that have similar structures or functional groups:

    Thiophene Derivatives: Compounds like thiophene-2-carboxylic acid or 2,5-dimethylthiophene.

    Oxolanone Derivatives: Compounds such as γ-butyrolactone or 2-oxetanone.

    Methylidene Compounds: Compounds like methylidene malonates or methylidene cyclopropanes.

The uniqueness of This compound lies in its combination of these functional groups, which can impart distinct chemical and physical properties, making it valuable for specific applications.

Properties

CAS No.

71741-70-3

Molecular Formula

C12H14O2S

Molecular Weight

222.31 g/mol

IUPAC Name

3-methylidene-5-propan-2-yl-5-thiophen-2-yloxolan-2-one

InChI

InChI=1S/C12H14O2S/c1-8(2)12(10-5-4-6-15-10)7-9(3)11(13)14-12/h4-6,8H,3,7H2,1-2H3

InChI Key

DDLPIXGGZANXOQ-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1(CC(=C)C(=O)O1)C2=CC=CS2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.